InChI=1S/C9H13NO/c1-6-4-8(11)5-7(2)9(6)10-3/h4-5,10-11H,1-3H3 . The molecular weight is 151.21 .
3,5-Dimethyl-4-(methylamino)phenol, also known by its chemical formula CHNO, is an organic compound that falls under the category of substituted phenols. This compound features a phenolic hydroxyl group and a methylamino group attached to a dimethyl-substituted aromatic ring. Its structural uniqueness allows it to be utilized in various chemical applications, particularly in the synthesis of dyes and pharmaceuticals.
3,5-Dimethyl-4-(methylamino)phenol is classified as an aromatic amine and a phenolic compound. It is synthesized through various chemical pathways, often involving the methylation of 3,5-dimethylphenol or related compounds. The compound can be sourced from chemical suppliers or synthesized in laboratory settings using established organic synthesis techniques.
The synthesis of 3,5-Dimethyl-4-(methylamino)phenol typically involves a two-step process:
3,5-Dimethyl-4-(methylamino)phenol participates in various chemical reactions due to its functional groups:
The mechanism of action for 3,5-Dimethyl-4-(methylamino)phenol primarily revolves around its reactivity as an electrophile in organic synthesis. When involved in electrophilic aromatic substitution reactions:
This mechanism is crucial in applications such as dye synthesis where specific substituents influence color properties .
These properties make it suitable for various applications in organic chemistry and materials science .
3,5-Dimethyl-4-(methylamino)phenol finds applications across several fields:
Research continues into expanding its applications in areas such as materials science and nanotechnology .
The systematic IUPAC name for this compound is 3,5-dimethyl-4-(methylamino)phenol, reflecting the positions and identities of its substituents: methyl groups at carbons 3 and 5, a methylamino group at carbon 4, and a hydroxyl group at carbon 1. Its molecular formula is C₉H₁₃NO, corresponding to a molecular weight of 151.21 g/mol [1] [3] [6]. Key identifiers include:
Table 1: Fundamental Identification Data
| Property | Value |
|---|---|
| CAS Number | 6392-45-6 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1O)C)NC |
| InChI Key | XIKYMZVOSLTMLK-UHFFFAOYSA-N |
The compound exhibits structural isomerism based on substituent positioning. The methylamino (-NHCH₃) and hydroxyl (-OH) groups on the 1,4-positions create directional electronic effects, while the symmetric 3,5-dimethyl arrangement reduces stereochemical complexity. Potential isomers include:
Table 2: Structural Features and Isomeric Relationships
| Feature | Description |
|---|---|
| Core Structure | Para-substituted phenol ring |
| Symmetry | C₂ symmetry along C1-C4 axis |
| Key Substituents | 3-CH₃, 5-CH₃, 4-NHCH₃ |
| Common Regioisomers | 2,4-dimethyl-6-(methylamino)phenol, etc. |
| Tautomeric Potential | Quinone-methide forms (theoretical) |
LogP and Solubility: The experimental LogP (partition coefficient) is estimated at ~1.8–2.2, indicating moderate lipophilicity. This aligns with its limited water solubility (<1 g/L) and enhanced solubility in polar organic solvents like ethanol, acetone, and dichloromethane. The polar surface area (PSA) is calculated as 32.26 Ų, consistent with hydrogen-bonding capacity from its -OH and -NH- groups [6] [8].
Stability and Reactivity: The compound is a solid at room temperature and is sensitive to air oxidation and light exposure. Prolonged storage requires inert atmospheres and light-resistant containers. The phenol group confers weak acidity (pKa ~10), while the secondary amine can act as a weak base. Thermal decomposition occurs above 200°C [1] [3] [6].
Material Properties:
Table 3: Experimental Physicochemical Parameters
| Property | Value/Range | Conditions |
|---|---|---|
| LogP | 1.8–2.2 (estimated) | Octanol/water |
| Water Solubility | <1 g/L | 25°C |
| Polar Surface Area | 32.26 Ų | Calculated |
| pKa (phenol) | ~10 | Estimated |
| Thermal Stability | Decomposes >200°C | — |
| Vapor Pressure | Negligible | 25°C |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: